Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate
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Overview
Description
Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate is an organic compound characterized by its unique structure, which includes a methoxy group, a nitro group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow processes. This method allows for better control over reaction conditions, improved safety, and higher yields. The continuous-flow process involves the nitration of the precursor compound followed by esterification under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous acid or base.
Major Products
Reduction: 7-(4-methoxy-3-aminophenyl)-7-oxoheptanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoic acid.
Scientific Research Applications
Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the ester group can be hydrolyzed to release the active carboxylic acid.
Comparison with Similar Compounds
Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate can be compared with similar compounds such as:
4-Methoxy-3-nitroacetophenone: This compound shares the methoxy and nitro groups but differs in its overall structure and applications.
Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate: Another compound with similar functional groups but different reactivity and uses.
Biological Activity
Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C15H17N2O5
- Molecular Weight : 303.31 g/mol
- CAS Number : 898758-95-7
This compound features a nitrophenyl group which is known for contributing to various biological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines.
-
Mechanism of Action :
- The compound may exert its effects through the inhibition of histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are often overexpressed in cancer cells. By inhibiting HDAC activity, these compounds can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes .
- Case Studies :
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against bacterial pathogens.
- Research Findings :
-
Mechanism :
- The antimicrobial activity may be attributed to the disruption of bacterial cell membranes or interference with essential metabolic pathways within the bacteria.
Table: Summary of Biological Activities
Safety and Toxicity
Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicity assessments indicate that while the compound shows promising biological activity, further studies are required to evaluate its safety in vivo.
Properties
IUPAC Name |
ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-3-23-16(19)8-6-4-5-7-14(18)12-9-10-15(22-2)13(11-12)17(20)21/h9-11H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPZCNKTTQSXIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645843 |
Source
|
Record name | Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-95-7 |
Source
|
Record name | Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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